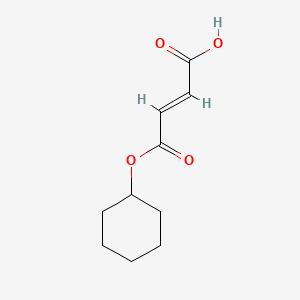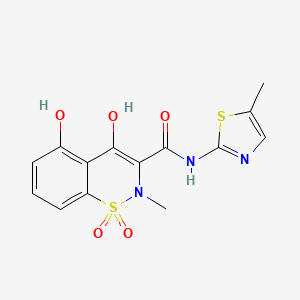![molecular formula C9H13NO B13816499 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)-2-azabicyclo[220]hex-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of photochemistry to induce cycloaddition reactions. For instance, the preparation of similar bicyclic compounds has been achieved through [2+2] cycloaddition reactions using photochemical methods .
Industrial Production Methods
Industrial production of this compound would likely involve scalable photochemical processes. Flow photochemistry has been explored as a method to enhance the throughput and efficiency of such reactions, reducing reaction times significantly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could yield alkanes or alcohols.
Applications De Recherche Scientifique
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor.
Industry: It can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Dewar lactone: Another bicyclic compound with similar synthetic applications.
Uniqueness
2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to its azabicyclo structure, which imparts different chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)5-10-8-4-3-7(8)9(10)11/h3-4,6-8H,5H2,1-2H3 |
Clé InChI |
PEGKPXVCUUNENU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2C=CC2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

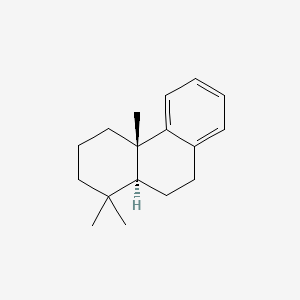
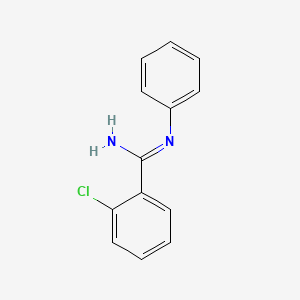
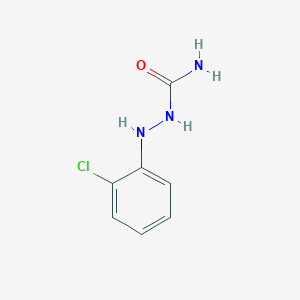
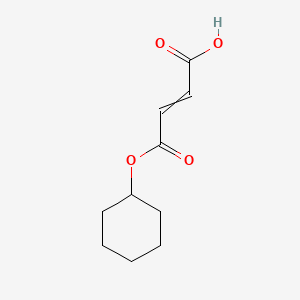
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
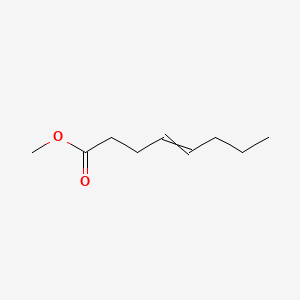
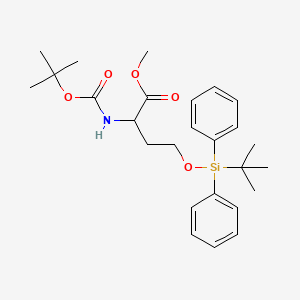
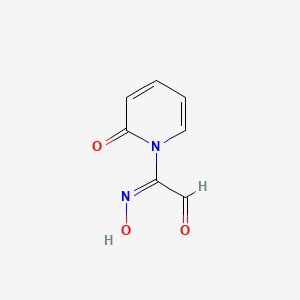
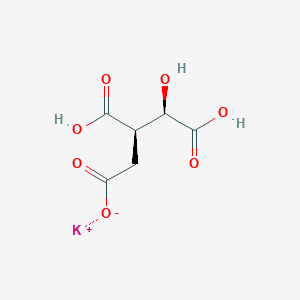
![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
